molecular formula C7H17Cl2N3O B13454734 (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride CAS No. 2919940-65-9

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B13454734
CAS No.: 2919940-65-9
M. Wt: 230.13 g/mol
InChI Key: PZDNNASJZNUZLQ-ILKKLZGPSA-N
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Description

Role of Chiral Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring’s sp³-hybridized carbons and pseudorotation capability allow it to adopt multiple conformations, thereby enhancing its ability to explore pharmacophore space. This structural plasticity is critical for achieving high binding affinity and selectivity. For example, in Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) inhibitors, pyrrolidine carboxamides exhibit nanomolar potency by mimicking the natural substrate’s transition state. The lead compound from this class demonstrated a 160-fold improvement in activity after stereochemical optimization, underscoring the scaffold’s tunability.

Chiral pyrrolidine derivatives also show promise in oncology. A 2024 study reported pyrrolidine-carboxamide analogs with dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) inhibitory activity, where the (3S)-configured derivative 7g outperformed doxorubicin in antiproliferative assays against breast and colon cancer cell lines. The stereochemistry at the 3-position directly influenced kinase selectivity, with the S-enantiomer showing superior binding to EGFR’s ATP pocket.

Table 1: Biological Activities of Selected Pyrrolidine Carboxamide Derivatives

Compound Target IC₅₀ (nM) Stereochemical Feature
InhA inhibitor Enoyl ACP reductase 12 (R)-configuration
7g EGFR/CDK2 87/15 (3S)-configuration
CXCR4 antagonist Chemokine receptor 79 (S)-pyrrolidine

Significance of Stereochemical Control in Bioactive Molecule Design

Stereochemical precision is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of pyrrolidine derivatives. The (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride exemplifies this principle, as its diastereomeric purity directly correlates with target engagement. For instance, in CXCR4 antagonists, a single methyl group shift from the 3- to 4-position on the pyrrolidine ring reduced receptor affinity by 30-fold.

The synthesis of such stereochemically defined compounds often employs asymmetric catalysis or chiral pool strategies. The dihydrochloride salt of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide is synthesized via reductive amination of N-ethylcarboxamide precursors, followed by resolution using chiral acids. X-ray crystallography of intermediate complexes has been instrumental in verifying absolute configurations, as demonstrated in InhA inhibitor co-crystal structures.

Structural Analysis of this compound

  • Molecular formula : C₇H₁₇Cl₂N₃O
  • Key stereochemical features :
    • (3S)-amino group enables hydrogen bonding with aspartate residues in enzymatic active sites.
    • N-ethylcarboxamide moiety enhances solubility and metabolic stability.
  • Synthetic route :
    $$
    \text{Garner’s aldehyde} \xrightarrow{\text{MBH reaction}} \text{pyrrolidone intermediate} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(3S)-configured product}
    $$

This compound’s stereochemical integrity is maintained through careful control of reaction conditions, such as low-temperature reductions and chiral stationary phase chromatography. Such methodologies ensure the production of enantiomerically pure materials necessary for high-throughput screening campaigns and structure-activity relationship studies.

Properties

CAS No.

2919940-65-9

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.13 g/mol

IUPAC Name

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H/t6-;;/m0../s1

InChI Key

PZDNNASJZNUZLQ-ILKKLZGPSA-N

Isomeric SMILES

CCNC(=O)N1CC[C@@H](C1)N.Cl.Cl

Canonical SMILES

CCNC(=O)N1CCC(C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Material: trans-4-Hydroxy-L-proline Based Synthesis

A widely reported and efficient synthetic approach uses trans-4-hydroxy-L-proline as the chiral starting material. This method is notable for its operational simplicity, cost-effectiveness, and high optical purity of the final product.

Key steps include:

This four-step sequence provides a high overall yield and excellent enantiomeric purity, making it a preferred industrial and laboratory method.

Catalytic Hydrogenation and Amide Coupling

Another approach involves catalytic hydrogenation of protected intermediates followed by amide bond formation:

  • Protected amine intermediates are hydrogenated using palladium on carbon under hydrogen atmosphere to yield the free amine quantitatively.
  • The free amine is then coupled with appropriate carboxylic acids or acid derivatives (e.g., using coupling reagents like HATU, HOAt, or COMU) in solvents such as dichloromethane or dimethylformamide.
  • The reaction proceeds under mild conditions at room temperature, followed by purification via high-performance liquid chromatography (HPLC) to afford the amide product as diastereomeric mixtures, which can be separated.

This method is suitable for preparing amide derivatives of (3S)-3-amino-pyrrolidine compounds, including N-ethyl derivatives.

Alkylation and Dehydration Routes

Processes involving alkylation of haloacetyl-pyrrolidine intermediates have been described for related pyrrolidine carboxamide compounds:

  • Preparation of l-haloacetyl-(S)-2-cyanopyrrolidine intermediates via reaction of L-prolinamine with chloroacetyl chloride.
  • Dehydration of these intermediates using agents like trifluoroacetic acid anhydride.
  • Subsequent alkylation with amino compounds such as 3-amino-1-adamantanol.
  • Isolation and crystallization steps yield high purity pyrrolidine derivatives.

Though primarily reported for related compounds, these steps illustrate the versatility of haloacetyl intermediates in pyrrolidine carboxamide synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Steps Yield Optical Purity Notes
trans-4-Hydroxy-L-proline route trans-4-hydroxy-L-proline Decarboxylation, N-Boc protection, sulfonylation, SN2 with azide, reduction, deprotection High (4-step overall) High (>99% ee) Cost-effective, scalable
Catalytic hydrogenation + amide coupling Protected amine intermediates Hydrogenation, amide coupling with HATU/COMU, HPLC purification Quantitative amine yield, moderate amide yield High Suitable for N-ethyl derivatives
Haloacetyl intermediate alkylation L-prolinamine Haloacetylation, dehydration, alkylation, crystallization High High Used for related carboxamide derivatives

Detailed Research Outcomes and Analysis

  • The trans-4-hydroxy-L-proline method achieves high stereochemical control due to the inherent chirality of the starting amino acid derivative and the stereospecific SN2 displacement step, which inverts configuration to the desired (3S) isomer.
  • Catalytic hydrogenation under mild conditions ensures quantitative conversion of azides or protected amines to free amines without racemization.
  • Amide bond formation using modern coupling reagents like HATU or COMU provides high coupling efficiency and purity, critical for pharmaceutical-grade material.
  • The haloacetylation and dehydration methods, while more complex, allow access to diverse pyrrolidine derivatives and have been optimized for high purity and yield in industrial contexts.

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Reactivity

The compound’s synthesis typically involves multi-step processes starting from pyrrolidine precursors. Key steps include:

  • Amide bond formation : Reaction of 3-aminopyrrolidine with ethyl isocyanate or chloroethyl carbamate under basic conditions (e.g., triethylamine in THF) to install the carboxamide group .

  • Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (3S)-enantiomer, followed by dihydrochloride salt formation via HCl treatment .

Table 1: Reaction Conditions for Carboxamide Formation

ReagentSolventTemperatureYield (%)Reference
Ethyl isocyanateTHF0–25°C78–85
Chloroethyl carbamateDichloromethaneReflux65–72

Amino Group Reactivity

The primary amine at the 3-position participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides. Steric hindrance from the pyrrolidine ring slows reaction kinetics compared to linear amines .

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis, yielding imines stable in non-aqueous media .

  • Reductive alkylation : Reacts with ketones (e.g., acetone) in the presence of NaBH₃CN to produce secondary amines, though competing reduction of the carboxamide is minimized by pH control .

Carboxamide Stability and Transformations

The N-ethyl carboxamide exhibits moderate hydrolytic stability:

  • Acidic hydrolysis : Prolonged exposure to 6M HCl at reflux cleaves the amide bond, yielding 3-aminopyrrolidine and ethylamine hydrochloride .

  • Enzymatic cleavage : Susceptible to amidases in biological systems, releasing the parent amine for pharmacological activity.

Table 2: Hydrolysis Kinetics of the Carboxamide Group

ConditionsHalf-life (h)Products FormedReference
6M HCl, 100°C2.53-aminopyrrolidine + EtNH₂
Phosphate buffer (pH 7.4, 37°C)120No significant degradation

Catalytic Hydrogenation and Dehalogenation

The pyrrolidine ring undergoes hydrogenation under Pd/C or Raney nickel catalysts, though the primary amine and carboxamide remain intact. For halogenated analogs (e.g., bromo derivatives), dehalogenation occurs at 50–60 psi H₂, retaining stereochemistry .

Salt-Formation Equilibria

The dihydrochloride salt dissociates in aqueous media:
(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide2HClFreebase+2HCl\text{(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide} \cdot 2\text{HCl} \rightleftharpoons \text{Freebase} + 2\text{HCl}

  • pKa values : Amino group ≈ 9.2; protonated carboxamide ≈ 3.5 (estimated via potentiometric titration) .

Key Research Findings

  • Stability : The dihydrochloride salt enhances shelf-life (>24 months at 25°C) compared to the freebase .

  • Stereochemical integrity : No racemization observed under neutral or mildly acidic conditions (pH 4–7) .

Scientific Research Applications

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The compound is compared below with dihydrochloride salts and biogenic amines referenced in analytical literature (see Table 1 ).

Table 1: Comparative Analysis of Dihydrochloride Salts and Biogenic Amines
Compound Purity Molecular Weight (g/mol) Solubility (Water) Primary Application
(3S)-3-Amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride ≥98%* 253.17 High Pharmaceutical intermediates
Putrescine dihydrochloride ≥98% 161.07 High Food analysis standard
Cadaverine dihydrochloride >98% 175.10 High Food spoilage biomarker
Histamine (free base) ~97% 111.15 Moderate Allergen detection

*Assumed based on typical synthesis protocols; experimental validation required.

Key Differences

  • Structural Complexity : Unlike linear diamines (e.g., putrescine, cadaverine), the target compound features a pyrrolidine ring with stereochemical complexity, impacting its binding affinity in biological systems.
  • Purity and Handling : Cadaverine and putrescine dihydrochlorides are used as high-purity standards (>98%) in food analysis , while the target compound’s enantiomeric purity (due to the 3S configuration) necessitates chiral separation techniques, adding complexity to synthesis and quality control.
  • Solubility : All dihydrochloride salts exhibit high water solubility, but the target compound’s carboxamide group may enhance solubility in polar organic solvents compared to aliphatic diamines.

Analytical Considerations

  • Solution Preparation : Like putrescine and cadaverine dihydrochlorides, the target compound requires precise mass-to-volume adjustments for stock solutions. For example, 253.17 mg of the compound dissolved in 100 mL water yields a 1000 mg/L solution (free base equivalent: ~170 mg/L). This aligns with methods for biogenic amine standards .
  • Stability : Dihydrochloride salts generally exhibit superior stability over free bases. However, the target compound’s carboxamide group may introduce hygroscopicity, necessitating desiccated storage.

Biological Activity

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is a compound of increasing interest in pharmacology due to its unique structural characteristics and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and comparative studies with similar compounds.

Structural Characteristics

The compound features a pyrrolidine ring with an amino group and a carboxamide functional group. The dihydrochloride form enhances its solubility in aqueous environments, which is critical for biological activity. The stereochemistry of the compound plays a significant role in its interaction with biological targets.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases. Its potential effects include:

  • Histamine H3 Receptor Antagonism : The compound has been studied for its binding affinity to histamine H3 receptors, which are implicated in cognitive functions and disorders such as Alzheimer's disease. Antagonism at these receptors may enhance neurotransmitter release, contributing to improved cognitive function .
  • Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer's disease .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
2-MethylpyrrolidinePyrrolidine derivativeMethyl substitution affects solubility and reactivity.
N-EthylpyrrolidineSimple pyrrolidineLacks carboxamide functionality; limited bioactivity.
4-AminopiperidinePiperidine derivativeSimilar amine functionality but different ring structure.
1-Aminocyclopentanecarboxylic acidCyclopentane derivativeContains a carboxylic acid instead of an amide; different reactivity profile.

The distinct biological activities of this compound can be attributed to its specific stereochemistry and functional groups, which confer unique binding affinities and inhibitory effects compared to these similar compounds.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacological Effects : In animal models, administration of the compound showed enhanced wakefulness and increased dopamine release in the prefrontal cortex, indicating potential use as a cognitive enhancer .
  • Cognitive Disorders : A study assessed the compound's effect on cognitive function in models simulating Alzheimer's disease. Results indicated significant improvements in memory retention and learning capabilities when compared to control groups .

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